Tiprostanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

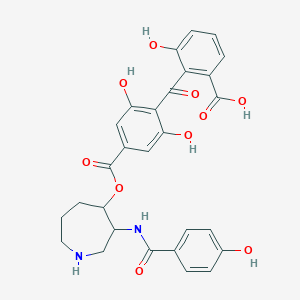

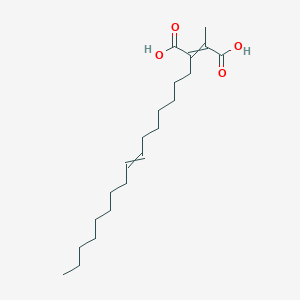

Tiprostanide is a synthetic analog of prostaglandin E1, specifically designed to enhance crystallinity and stability. It contains a p-benzamidophenyl ester and is known for its dual properties in the human stomach: antisecretory and protective. Initially targeted as an antihypertensive agent, its focus shifted to antiulcer applications due to disappointing clinical results in hypertension .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tiprostanide involves a Michael addition reaction. The thiol w-chain component (2-hydroxy-2-methylheptanethiol) is added to the enone (3-hydroxy-5-oxocyclopentenylheptanoic acid p-benzamidophenyl ester) in the presence of a hindered amine. This reaction yields this compound as the major product along with a minor amount of its epimer .

Industrial Production Methods: Industrial production of this compound can be achieved through medium-pressure chromatography to isolate the pure compound. An alternative synthesis method involves the Roberts’ approach, which converts the appropriate prostaglandin F2alpha analog to this compound by selective oxidation .

Analyse Des Réactions Chimiques

Types of Reactions: Tiprostanide undergoes various chemical reactions, including:

Oxidation: Conversion of the thiol group to a sulfoxide or sulfone.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Substitution reactions involving the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate ester hydrolysis or transesterification.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the substituent used.

Applications De Recherche Scientifique

Tiprostanide has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying prostaglandin analogs.

Biology: Investigated for its protective effects on the gastric mucosa.

Medicine: Evaluated for its antiulcer properties and potential use in treating gastrointestinal disorders.

Mécanisme D'action

Tiprostanide exerts its effects through its interaction with prostaglandin receptors in the stomach. It has antisecretory properties that reduce gastric acid secretion and protective properties that enhance the mucosal barrier. The molecular targets include prostaglandin E receptors, which mediate its effects on gastric acid secretion and mucosal protection .

Comparaison Avec Des Composés Similaires

Misoprostol: Another prostaglandin E1 analog used for its gastroprotective properties.

Enisoprost: A prostaglandin analog with similar antiulcer effects.

Arbaprostil: Known for its protective effects on the gastric mucosa.

Uniqueness: Tiprostanide is unique due to its dual antisecretory and protective properties, which are independent of each other. This makes it particularly effective in protecting the stomach against irritants like aspirin and bile salts at doses much smaller than the threshold antisecretory ones .

Propriétés

Numéro CAS |

82468-60-8 |

|---|---|

Formule moléculaire |

C33H45NO6S |

Poids moléculaire |

583.8 g/mol |

Nom IUPAC |

(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |

Clé InChI |

DRWKZQHXBXCXEO-ONNUEXRDSA-N |

SMILES isomérique |

CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |

SMILES canonique |

CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Methanesulfonyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780811.png)

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10780812.png)

![3-Benzyl-8-methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one](/img/structure/B10780817.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylundeca-3,5-dienamide](/img/structure/B10780836.png)

![10,13-Dimethyl-17-(2H-pyrazol-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10780839.png)

![3-[[4-methoxy-3-(7-oxabicyclo[2.2.1]heptan-2-yloxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B10780844.png)

![2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B10780848.png)

![2-[4-[4-(Aminomethyl)-2-[(4-hydroxybenzoyl)amino]cyclopentyl]oxycarbonyl-2,6-dihydroxybenzoyl]-3-hydroxybenzoic acid](/img/structure/B10780857.png)

![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780859.png)

![2-[[4-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780872.png)